molecular formula C6H13N3O2 B15274838 N'-hydroxy-4-methylmorpholine-3-carboximidamide

N'-hydroxy-4-methylmorpholine-3-carboximidamide

Cat. No.: B15274838
M. Wt: 159.19 g/mol
InChI Key: NHTPPFOQMVTIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methylmorpholine-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction yields the desired compound through a series of steps that include cyclization and condensation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-methylmorpholine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-methylmorpholine-3-carboximidamide oxides, while reduction could produce corresponding amines.

Scientific Research Applications

N’-hydroxy-4-methylmorpholine-3-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methylmorpholine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-4-methylmorpholine-3-carboximidamide include:

Uniqueness

N’-hydroxy-4-methylmorpholine-3-carboximidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

N'-hydroxy-4-methylmorpholine-3-carboximidamide

InChI

InChI=1S/C6H13N3O2/c1-9-2-3-11-4-5(9)6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8)

InChI Key

NHTPPFOQMVTIAL-UHFFFAOYSA-N

Isomeric SMILES

CN1CCOCC1/C(=N/O)/N

Canonical SMILES

CN1CCOCC1C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.